N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(19-3,10-18-2)9-16-14(17)13-8-11-6-4-5-7-12(11)20-13/h4-8H,9-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWOTCWHLZDJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(COC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Attachment of the Carboxamide Group: The carboxamide group is introduced through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Dimethoxy-Methylpropyl Side Chain: This step involves alkylation reactions where the dimethoxy-methylpropyl group is attached to the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous compounds requires data on physicochemical properties, binding affinities, or pharmacological profiles. Below is a generalized discussion based on common benzothiophene derivatives and related pharmacophores:
Table 1: General Comparison of Benzothiophene Derivatives
Key Observations:
Benzothiophene vs. β-Lactam : Unlike benzathine benzylpenicillin (a β-lactam antibiotic with a bicyclic core), the target compound lacks the β-lactam ring critical for penicillin’s antibacterial activity.
Therapeutic Potential: While sertaconazole (antifungal) and raloxifene (SERM) leverage benzothiophene for target interactions, the absence of heterocyclic or ionizable groups in the target compound limits direct therapeutic analogies.
Research Findings and Limitations
No peer-reviewed studies or experimental data on the target compound were identified in the provided evidence. Structural refinements using SHELX or pharmacopoeial standards like those for benzathine benzylpenicillin may serve as methodological references for future characterization.
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Benzothiophene Derivatives
Benzothiophene and its derivatives are known for their diverse biological activities, including:
- Anticancer
- Anti-inflammatory
- Antioxidant
- Antimicrobial
- Antidiabetic
These compounds exhibit significant pharmacological potential due to their structural versatility and interactions with various biological targets such as enzymes and receptors .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar to other benzothiophene derivatives, this compound may act as a topoisomerase inhibitor, which is crucial for DNA replication and repair processes. This inhibition can lead to cytotoxic effects in cancer cells .
- Cytotoxicity : Studies have shown that related compounds exhibit cytotoxicity with IC50 values ranging from 35 to 60 nM against various cancer cell lines, indicating that this compound may also possess similar properties .
- Enzyme Interaction : The compound may interact with specific enzymes, contributing to its bioactivity. For instance, some benzothiophene derivatives have shown inhibition of mushroom tyrosinase, an enzyme involved in melanin production .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of benzothiophene derivatives found that this compound demonstrated significant cytotoxic effects against human cancer cell lines. The compound's mechanism involved inducing apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was evaluated for its anti-inflammatory properties. Results indicated that it effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic routes are recommended for preparing N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide?
A multi-step synthesis is typically employed, involving:
- Step 1 : Preparation of the benzothiophene-2-carboxylic acid core via cyclization of substituted thiophenol derivatives.
- Step 2 : Activation of the carboxylic acid (e.g., using HATU or EDCI) for amide bond formation with the 2,3-dimethoxy-2-methylpropylamine moiety.
- Step 3 : Purification via column chromatography and characterization using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assign chemical shifts to confirm regiochemistry (e.g., distinguishing between methoxy groups at positions 2 and 3 on the propyl chain) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across studies?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., Hedgehog pathway luciferase reporters for Smo agonism/antagonism) .
- Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target engagement .
- Permeability assessment : Evaluate cellular uptake via LC-MS quantification to rule out false negatives due to poor solubility .
Q. What strategies optimize solubility for in vivo studies?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the propyl chain while retaining activity .
- Co-solvent systems : Use DMSO:water mixtures (e.g., 37 mg/mL in DMSO with gradual aqueous dilution) .
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What challenges arise in crystallographic studies of this compound?
Q. How are metabolites identified and characterized?
- High-resolution LC-MS/MS : Detect exact masses (e.g., 352.0668534 Da) to propose metabolic pathways .
- Isotopic labeling : Track <sup>13</sup>C or <sup>15</sup>N incorporation in hydrolysis or oxidation products .
- In vitro models : Use liver microsomes to predict phase I/II metabolism .
Methodological Notes
- Data interpretation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) .
- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for community access .
- Biological assays : Include positive controls (e.g., SAG for Smo agonism) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
